3-Amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one
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Overview
Description
3-Amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. Indole derivatives have been extensively studied due to their potential therapeutic properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dichloroindole and appropriate amines.
Cyclization: The intermediate formed undergoes cyclization to yield the desired indole derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure efficiency and cost-effectiveness. The use of automated reactors and advanced purification techniques can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, oxindoles, and reduced indole compounds, which can have diverse biological and chemical properties .
Scientific Research Applications
3-Amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases involved in disease pathways, thereby exerting its antiviral, anticancer, or anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
6,7-Dichloroindole: A precursor in the synthesis of 3-Amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one, known for its biological activities.
3-Aminoindole: Another indole derivative with similar biological properties but lacking the chloro substituents.
Uniqueness
This compound is unique due to the presence of both amino and chloro substituents on the indole ring, which can enhance its biological activity and provide opportunities for further functionalization and derivatization .
Properties
Molecular Formula |
C8H6Cl2N2O |
---|---|
Molecular Weight |
217.05 g/mol |
IUPAC Name |
3-amino-6,7-dichloro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H6Cl2N2O/c9-4-2-1-3-6(11)8(13)12-7(3)5(4)10/h1-2,6H,11H2,(H,12,13) |
InChI Key |
VYGMENDYHGYLGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(C(=O)N2)N)Cl)Cl |
Origin of Product |
United States |
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